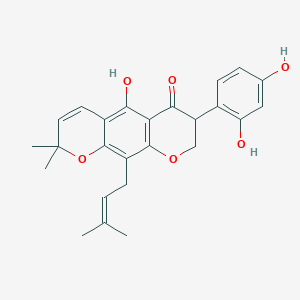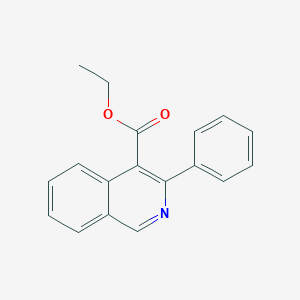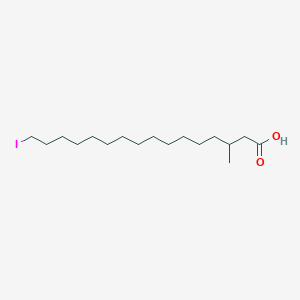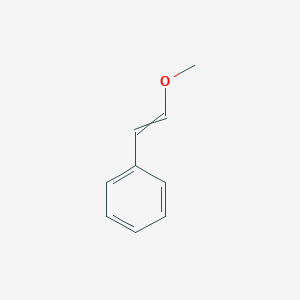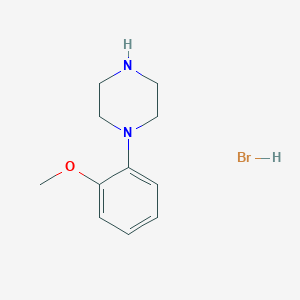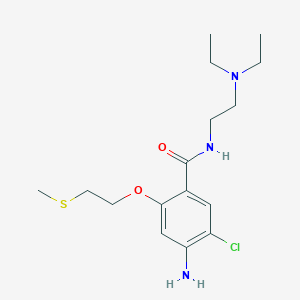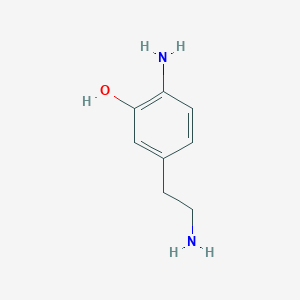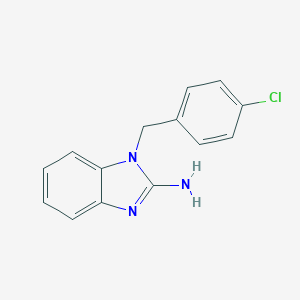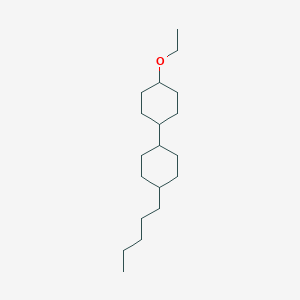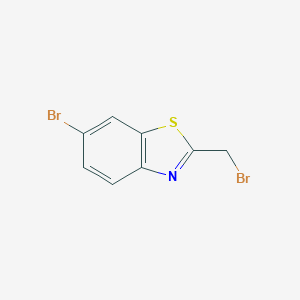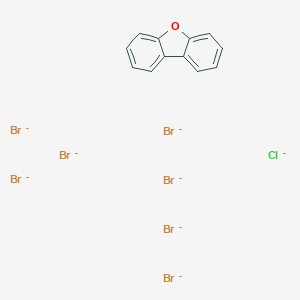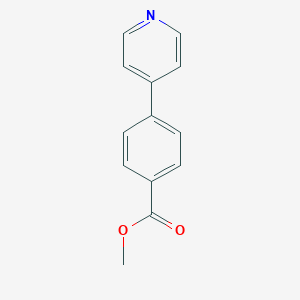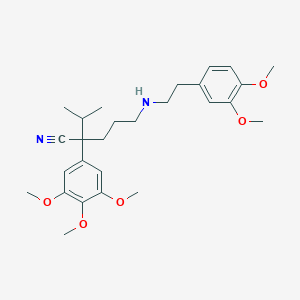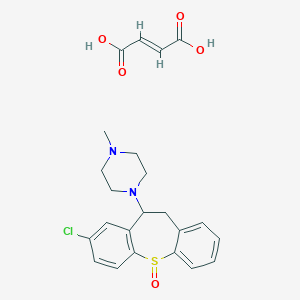
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of urea, which is a naturally occurring substance found in the human body. Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has shown promise in the treatment of various diseases, and its potential uses are still being explored.
Wirkmechanismus
The mechanism of action of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Zukünftige Richtungen
There are many potential future directions for the use of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- in scientific research. One area of interest is its potential use in the treatment of drug-resistant bacterial infections. It has also been suggested that this compound could be used in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- and to identify any potential side effects or toxicity concerns.
Synthesemethoden
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- can be synthesized using various methods. One of the most common methods involves the reaction of 1-naphthylamine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to obtain the final product. Other methods include the reaction of 1-naphthylamine with 2-bromoacetic acid followed by the addition of methylamine and urea.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
CAS-Nummer |
102434-29-7 |
|---|---|
Produktname |
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- |
Molekularformel |
C14H15BrN2O |
Molekulargewicht |
307.19 g/mol |
IUPAC-Name |
3-(2-bromoethyl)-1-methyl-1-naphthalen-1-ylurea |
InChI |
InChI=1S/C14H15BrN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,16,18) |
InChI-Schlüssel |
WVJVTGNCRLVKTL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)NCCBr |
Kanonische SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)NCCBr |
Andere CAS-Nummern |
102434-29-7 |
Synonyme |
3-(2-bromoethyl)-1-methyl-1-naphthalen-1-yl-urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



